An In-depth Technical Guide to (3-iodo-4-methylphenyl)methanol: Properties, Structure, Synthesis, and Applications
An In-depth Technical Guide to (3-iodo-4-methylphenyl)methanol: Properties, Structure, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of (3-iodo-4-methylphenyl)methanol (CAS No: 165803-89-4), a key substituted benzyl alcohol derivative. Its unique trifunctional structure, featuring a nucleophilic hydroxyl group, a reactive carbon-iodine bond, and an aromatic ring, makes it a valuable and versatile building block in modern organic synthesis. This guide details its physicochemical properties, elucidates its structural and spectroscopic characteristics, presents a robust and reliable synthetic protocol, explores its reactivity and diverse applications in cross-coupling reactions and medicinal chemistry, and outlines essential safety and handling procedures. This content is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Physicochemical and Structural Properties
(3-iodo-4-methylphenyl)methanol is a solid at room temperature, characterized by the presence of a hydroxymethyl group, a methyl group, and an iodine atom substituted on a benzene ring. The interplay of these functional groups defines its chemical behavior and physical properties. The hydroxyl group imparts polarity and hydrogen bonding capability, while the bulky, electron-rich iodine atom significantly influences the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.[1]
Core Data Summary
All quantitative data for (3-iodo-4-methylphenyl)methanol are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 165803-89-4 | |
| Molecular Formula | C₈H₉IO | |
| Molecular Weight | 248.06 g/mol | |
| IUPAC Name | (3-iodo-4-methylphenyl)methanol | |
| Synonyms | 3-Iodo-4-methylbenzyl alcohol | |
| Appearance | Solid | |
| Melting Point | 75-79 °C | |
| Boiling Point | Data not available | |
| SMILES | Cc1ccc(CO)cc1I | |
| InChI Key | KOJVNDPZLOBKMK-UHFFFAOYSA-N |
Structural Analysis
The molecule's structure is centered on a 1,2,4-trisubstituted benzene ring. The relative positions of the substituents are critical to its reactivity:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key site for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification.
-
Iodine Atom (-I): Located at the C3 position, the C-I bond is the most labile of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution and the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1]
-
Methyl Group (-CH₃): Positioned at C4, this electron-donating group can influence the electronic properties of the aromatic ring, potentially affecting the rates of electrophilic aromatic substitution reactions.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, the structure of (3-iodo-4-methylphenyl)methanol allows for a confident prediction of its key spectroscopic features based on established principles of NMR and IR spectroscopy.
Predicted ¹H NMR Spectrum
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show the following distinct signals:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to their substitution pattern, they will exhibit a complex splitting pattern. The proton at C2 (between the iodo and hydroxymethyl groups) would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.
-
Benzylic Protons (2H): The two protons of the -CH₂OH group are chemically equivalent and will appear as a singlet around δ 4.6 ppm. This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid traces.
-
Methyl Protons (3H): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region, expected around δ 2.3-2.4 ppm.
-
Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature, typically between δ 1.5-3.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in unique electronic environments:
-
Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. The carbon bearing the iodine (C3) will be significantly shielded, appearing further upfield than typical aromatic carbons, likely around δ 95-100 ppm due to the heavy atom effect. The carbon attached to the hydroxymethyl group (C1) and the methyl group (C4) will be downfield, influenced by their substituents.
-
Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to resonate around δ 64 ppm.
-
Methyl Carbon (1C): The methyl carbon signal should appear upfield, around δ 20 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by characteristic absorptions of the alcohol and aromatic functionalities:
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[2]
-
C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium absorptions just below 3000 cm⁻¹ (from the -CH₂ and -CH₃ groups).[2]
-
C=C Stretch (Aromatic): Several medium to weak peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1075-1000 cm⁻¹ region, characteristic of a primary alcohol.[2]
-
C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, indicative of the aromatic substitution pattern.
Synthesis and Purification
A reliable and scalable synthesis of (3-iodo-4-methylphenyl)methanol can be achieved via the reduction of the commercially available precursor, 3-iodo-4-methylbenzoic acid.[3] The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a complete and efficient conversion of the carboxylic acid to the primary alcohol.[4]
Experimental Protocol: Reduction of 3-iodo-4-methylbenzoic acid
Warning: Lithium aluminum hydride reacts violently with water and protic solvents. This reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a rubber septum for reagent addition.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-iodo-4-methylbenzoic acid (1.0 equivalent) in a separate flask in a minimum amount of anhydrous THF. Transfer this solution slowly via cannula or a dropping funnel to the stirred LiAlH₄ suspension at 0 °C.
-
Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which generates hydrogen gas.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (~X mL), followed by 15% aqueous NaOH (~X mL), and finally more water (~3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Self-Validating System: A successful quench is indicated by the formation of a white, easily stirrable precipitate and the cessation of gas evolution.
-
-
Workup and Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The crude (3-iodo-4-methylphenyl)methanol can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Synthesis Workflow Diagram
Caption: Key synthetic transformations of (3-iodo-4-methylphenyl)methanol.
Safety and Handling
(3-iodo-4-methylphenyl)methanol is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:
-
H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.
-
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
(3-iodo-4-methylphenyl)methanol is a highly valuable synthetic intermediate whose utility stems from the orthogonal reactivity of its functional groups. The presence of a readily transformable hydroxyl group and a C-I bond primed for cross-coupling reactions makes it an ideal scaffold for the synthesis of complex organic molecules. This guide provides the foundational knowledge of its properties, a reliable synthetic route, and an understanding of its reaction potential, empowering researchers to effectively incorporate this versatile building block into their synthetic strategies for drug discovery and materials science.
References
-
Cheméo. (n.d.). (3-Iodophenyl) methanol, n-butyl ether - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR data of compound 4 in methanol-d4. Retrieved from [Link]
-
ChemSrc. (n.d.). (2-Iodo-4-methylphenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (3-Iodo-2-methylphenyl)methanol. Retrieved from [Link]
-
ResearchGate. (2012). Patent No. US 8,129,559 B2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes.... Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, Methanol-d4, simulated). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
LookChem. (n.d.). (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). (4-Methylphenyl) methanol, neopentyl ether - Chemical & Physical Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of pure methanol deposited on a cold (10 K) substrate.... Retrieved from [Link]
-
Crysdot LLC. (n.d.). (3-Iodo-4-methoxyphenyl)methanol. Retrieved from [Link]
Sources
- 1. 4-Iodo-a-(4-methylphenyl)benzenemethanol | C14H13IO | CID 61101242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
